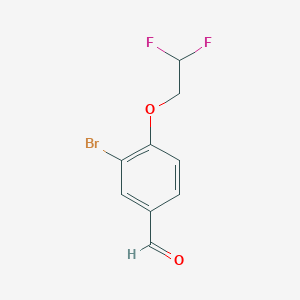
3-Bromo-4-(2,2-difluoroethoxy)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-(2,2-difluoroethoxy)benzaldehyde is an organic compound with the molecular formula C9H7BrF2O2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the third position and a 2,2-difluoroethoxy group at the fourth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(2,2-difluoroethoxy)benzaldehyde typically involves the following steps:
Formation of 2,2-Difluoroethoxy Group: The 2,2-difluoroethoxy group can be introduced through a nucleophilic substitution reaction. This involves reacting the brominated benzaldehyde with 2,2-difluoroethanol in the presence of a base such as potassium carbonate (K2CO3).
Aldehyde Formation: The final step involves the oxidation of the corresponding alcohol to form the aldehyde group. This can be achieved using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) can optimize the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-4-(2,2-difluoroethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium methoxide (NaOCH3) can replace the bromine with a methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), potassium carbonate (K2CO3)
Major Products Formed
Oxidation: 3-Bromo-4-(2,2-difluoroethoxy)benzoic acid
Reduction: 3-Bromo-4-(2,2-difluoroethoxy)benzyl alcohol
Substitution: 3-Methoxy-4-(2,2-difluoroethoxy)benzaldehyde
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-(2,2-difluoroethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Bromo-4-(2,2-difluoroethoxy)benzaldehyde depends on its interaction with molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine and difluoroethoxy groups may also influence the compound’s reactivity and binding affinity to specific targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-4-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a difluoroethoxy group.
4-Bromo-3-fluorobenzaldehyde: Similar structure but with a fluorine atom instead of a difluoroethoxy group.
3-Bromo-4-ethoxybenzaldehyde: Similar structure but with an ethoxy group instead of a difluoroethoxy group.
Uniqueness
3-Bromo-4-(2,2-difluoroethoxy)benzaldehyde is unique due to the presence of the 2,2-difluoroethoxy group, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C9H7BrF2O2 |
|---|---|
Molekulargewicht |
265.05 g/mol |
IUPAC-Name |
3-bromo-4-(2,2-difluoroethoxy)benzaldehyde |
InChI |
InChI=1S/C9H7BrF2O2/c10-7-3-6(4-13)1-2-8(7)14-5-9(11)12/h1-4,9H,5H2 |
InChI-Schlüssel |
IDAKYTSFUOGKRF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C=O)Br)OCC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


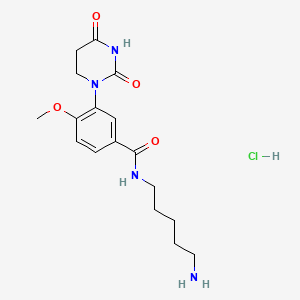
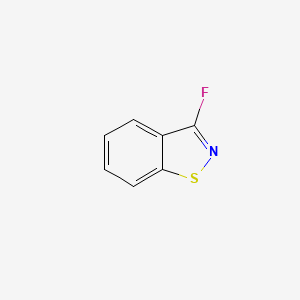
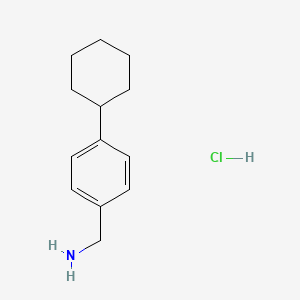
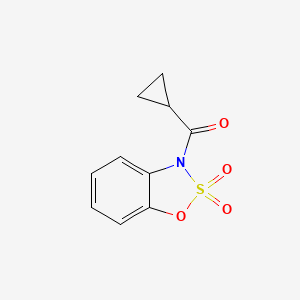
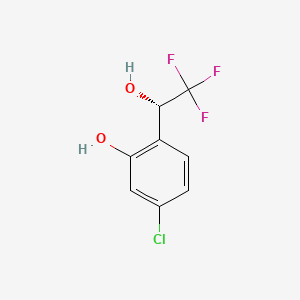

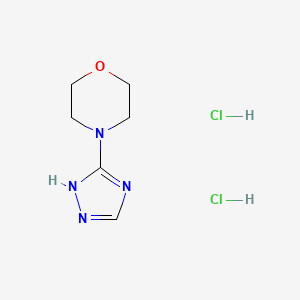
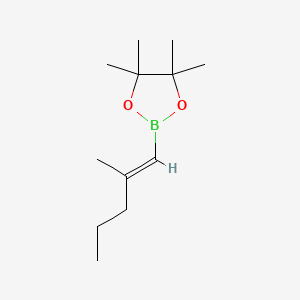

![2-{[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B13575093.png)
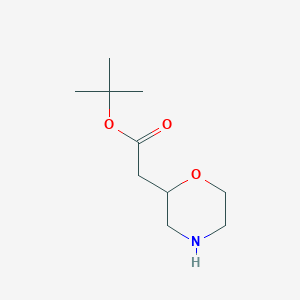

![N-({imidazo[1,2-a]pyridin-2-yl}methyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide](/img/structure/B13575108.png)

